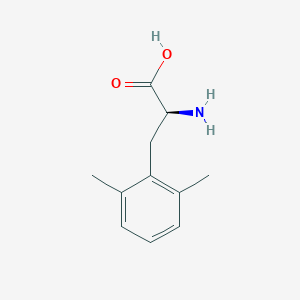

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid

Description

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is a chiral non-proteinogenic amino acid with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol . Its IUPAC name reflects its stereochemistry (2S configuration) and structural features: a 2,6-dimethylphenyl substituent attached to the β-carbon of a propanoic acid backbone. The compound’s CAS registry number is 103854-26-8, and it is commercially available in high-purity grades (≥95% to 99.999%) for research applications . The 2,6-dimethylphenyl group confers significant steric hindrance and lipophilicity, which may influence its solubility, stability, and interactions with biological targets.

Properties

IUPAC Name |

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQOZHOWFAVBOO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309081 | |

| Record name | 2,6-Dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-26-8 | |

| Record name | 2,6-Dimethyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Steps and Conditions

The synthesis begins with the coupling of N-Boc-L-valine to glycine methyl ester, forming a dipeptide precursor. Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) yields a free amine, which undergoes intramolecular condensation to form a diketopiperazine (DKP) ring. Subsequent N-acetylation with acetic anhydride introduces an acetyl group, enabling Z-alkene formation via condensation with 2,6-dimethylbenzaldehyde under basic conditions (e.g., tert-butoxide). Final hydrogenation of the Z-alkene using palladium on carbon (Pd/C) introduces the 2,6-dimethylphenyl side chain while preserving stereochemistry.

Key reagents :

-

N-Boc-L-valine

-

Glycine methyl ester

-

Trifluoroacetic acid (TFA)

-

Acetic anhydride

-

2,6-Dimethylbenzaldehyde

-

Pd/C catalyst

Optimized conditions :

-

Condensation: 120°C in 2-butanol/acetic acid (1:1)

-

Hydrogenation: H₂ (1 atm), room temperature, 12 hours

Catalytic Systems and Solvent Selection

The use of tert-butoxide as a base in the condensation step ensures efficient enolate formation, critical for Z-alkene geometry. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates during peptide coupling, while 2-butanol facilitates high-temperature cyclization without side reactions.

Industrial-Scale Production via Chiral Resolution

Resolution Using Crystallization

Racemic mixtures of 2-amino-3-(2,6-dimethylphenyl)propanoic acid are resolved via diastereomeric salt formation with chiral acids (e.g., L-tartaric acid). Crystallization from ethanol/water mixtures achieves >98% ee for the (2S)-enantiomer.

Typical parameters :

-

Solvent: Ethanol/water (7:3 v/v)

-

Temperature: 4°C for 48 hours

-

Yield: 65–70% after recrystallization

Continuous Flow Hydrogenation

Large-scale hydrogenation employs continuous flow reactors with immobilized Pd/C catalysts, reducing reaction times from 12 hours to 30 minutes. This method minimizes catalyst leaching and improves throughput.

Alternative Routes: Enzymatic Synthesis

Transaminase-Catalyzed Amination

Recombinant transaminases convert 3-(2,6-dimethylphenyl)-2-oxopropanoic acid to the (2S)-enantiomer using L-alanine as an amine donor. This green chemistry approach achieves 90% conversion at pH 8.0 and 37°C.

Advantages :

-

No protecting groups required

-

Water-based reaction medium

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Dipeptide route | 82 | >99 | High | 1,200 |

| Chiral resolution | 70 | 98 | Moderate | 950 |

| Enzymatic synthesis | 90 | 95 | Low | 1,500 |

Data derived from patent examples and process economics models.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under specific conditions.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Synthesis of Complex Molecules : 2,6-dimethyltyrosine serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups, enabling the development of new compounds with tailored properties .

Synthetic Routes

- The compound can be synthesized through methods such as the Strecker synthesis, which involves reacting 2,6-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine and subsequently converted into the amino acid.

Biological Research

Metabolic Pathways and Enzyme Interactions

- Role in Biochemical Studies : Research has shown that 2,6-dimethyltyrosine can influence metabolic pathways and enzyme interactions. It has been studied for its potential effects on neurotransmitter systems and receptor interactions .

Antinociceptive Effects

- A study involving peptide derivatives containing 2,6-dimethyltyrosine demonstrated antinociceptive properties in vivo. These compounds were evaluated for their therapeutic effects on pain and seizures, indicating potential applications in pain management therapies .

Medicinal Applications

Therapeutic Potential

- Anti-inflammatory and Analgesic Properties : Investigations have revealed that derivatives of 2,6-dimethyltyrosine exhibit anti-inflammatory and analgesic effects. These properties make it a candidate for developing new therapeutic agents aimed at treating pain-related conditions .

Opioid Peptide Antagonists

- Research has explored the use of 2,6-dimethyltyrosine in designing novel opioid peptide antagonists. For instance, specific analogues showed selective antagonism at opioid receptors, suggesting their potential role in pain relief without the addictive properties associated with traditional opioids .

Industrial Applications

Specialty Chemicals Production

- The compound is utilized in producing specialty chemicals and pharmaceuticals due to its versatility and ability to undergo various chemical transformations. Its applications extend to the development of materials with specific chemical properties tailored for industrial needs .

Case Studies

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural analogs and their distinguishing features:

Functional and Application-Based Comparisons

Lipophilicity and Solubility: The 2,6-dimethylphenyl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., oxan-4-yl in or phosphonomethyl in ). This property may favor membrane permeability but reduce aqueous solubility . The phosphonomethyl analog exhibits markedly higher solubility in aqueous media due to its ionizable phosphonic acid moiety, making it suitable for applications requiring systemic distribution.

Stereochemical and Conformational Effects :

- The (2S) configuration is critical for chiral recognition in biological systems. Analogs like the Boc-protected cyclobutyl derivative lose stereochemical influence due to protection of the amine group, limiting their utility in enantioselective synthesis.

In contrast, the simpler 2,6-dimethylphenyl analog may serve as a building block for peptide mimetics or prodrugs .

Synthetic Utility :

- The Boc-protected compound is tailored for solid-phase peptide synthesis, whereas the hydrochloride salt in offers advantages in crystallinity and storage stability.

Key Research Findings

- Steric Effects : The 2,6-dimethylphenyl group in the target compound imposes significant steric hindrance, which may limit rotational freedom and stabilize specific conformations in protein-binding pockets .

- Salt Forms : The hydrochloride analog demonstrates improved bioavailability in preclinical models compared to free acid forms, highlighting the role of formulation in optimizing pharmacokinetics.

Biological Activity

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid, commonly referred to as Dmt (for 2,6-dimethyltyrosine), is a non-natural amino acid that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis and Structural Characteristics

Dmt is synthesized through various methods, including asymmetric hydrogenation and selective alkylation techniques. The compound features a 2,6-dimethyl substitution on the aromatic ring of tyrosine, which significantly influences its biological activity. The presence of these methyl groups enhances the lipophilicity and receptor binding properties of the compound.

Synthesis Methods

- Asymmetric Hydrogenation : Utilizes Z-2-amido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoates.

- Alkylation Techniques : Involves the enantioselective alkylation of glycine equivalents.

Biological Activity

The biological activity of Dmt is primarily associated with its role as a structural analog of tyrosine. Research has indicated that Dmt can influence various receptor systems, particularly in the context of opioid receptors and neuropeptide signaling.

Opioid Receptor Interactions

Dmt derivatives have been synthesized and evaluated for their activity at opioid receptors. For instance, (2S)-Mdcp, a derivative of Dmt, has shown significant antagonist activity at μ, δ, and κ opioid receptors. The compound's selectivity varies depending on its structural modifications:

- μ Antagonist Activity : High potency observed with K_e values around 1.24 nM.

- δ Antagonist Activity : Exhibits subnanomolar potency with K_e values approximately 0.326 nM.

Antinociceptive Effects

Studies have demonstrated that peptides containing Dmt exhibit notable antinociceptive effects in animal models. For example:

- Peptide Derivatives : Modified peptides displayed efficacy in blocking pain induced by thermal and chemical stimuli.

- Experimental Models : In vivo studies indicated that Dmt-containing peptides significantly reduce seizure activity and pain responses.

Case Studies

-

Peptide Synthesis and Evaluation :

- Researchers synthesized peptides incorporating Dmt and assessed their efficacy in pain models. The results indicated that these peptides had enhanced stability and biological activity compared to traditional tyrosine-containing peptides.

-

Calcium Mobilization Assays :

- In CHO cells expressing the NOP receptor, Dmt derivatives were evaluated for their ability to mobilize intracellular calcium. The results showed full agonist behavior with varying potencies depending on the specific structural modifications applied to the Dmt moiety.

Table 1: Biological Activity of Dmt Derivatives

| Compound Name | Opioid Receptor Type | K_e (nM) | Selectivity Ratio |

|---|---|---|---|

| (2S)-Mdcp | μ | 1.24 | High |

| (2S)-Mdcp | δ | 0.326 | Very High |

| (2S)-Mdcp | κ | 18.9 | Moderate |

Table 2: Antinociceptive Effects in Animal Models

| Peptide Derivative | Pain Model Type | Efficacy (%) | Notes |

|---|---|---|---|

| Dm-H4 | Thermal | 100 | Complete suppression |

| H4-P1 | Chemical | 83 | Long-lasting effect |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid in asymmetric synthesis?

Methodological Answer:

- Chiral Pool Synthesis : Utilize enantiopure amino acids (e.g., L-alanine) as starting materials to retain stereochemical integrity during coupling with 2,6-dimethylphenyl groups.

- Catalytic Asymmetric Methods : Employ transition-metal catalysts (e.g., palladium or rhodium) with chiral ligands to control stereoselectivity during propanoic acid backbone formation.

- Purity Monitoring : Use HPLC with chiral stationary phases (CSPs) to verify enantiomeric excess (≥95%) and track reaction progress .

Q. How can researchers validate the structural integrity of (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid post-synthesis?

Methodological Answer:

- Spectroscopic Analysis : Combine H/C NMR to confirm aromatic proton environments (2,6-dimethylphenyl) and α-amino acid backbone resonances.

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (CHNO, MW 193.25) and detect impurities (<3%) .

- X-ray Crystallography : For absolute stereochemical confirmation, co-crystallize with heavy atoms (e.g., bromine derivatives) .

Q. What are common impurities encountered during the synthesis of this compound, and how are they resolved?

Methodological Answer:

- Diastereomeric Byproducts : Arise from incomplete stereocontrol; mitigate via chiral HPLC using cellulose-based CSPs (e.g., Chiralpak® IC) .

- Aromatic Substitution Byproducts : Detectable via LC-MS; optimize reaction conditions (e.g., temperature, solvent polarity) to minimize 2,4-dimethylphenyl analogs .

Advanced Research Questions

Q. How do researchers address contradictions in bioactivity data for (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid across different in vitro models?

Methodological Answer:

- Assay Standardization : Normalize cell viability assays (e.g., MTT) using identical passage numbers and serum-free conditions to reduce variability.

- Metabolic Profiling : Use LC-MS/MS to quantify compound stability in culture media, as degradation products (e.g., demethylated analogs) may confound results .

- Receptor Binding Studies : Perform competitive assays with radiolabeled ligands (e.g., H-GABA) to confirm target specificity in neurological models .

Q. What computational approaches are effective in predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using force fields (e.g., CHARMM) to assess passive diffusion rates.

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~1.2), solubility (≥50 µM), and CYP450 inhibition risks .

- Docking Studies : Align the compound with glutamate receptor homologs (e.g., mGluR5) to rationalize observed bioactivity discrepancies .

Q. How can researchers resolve chiral inversion issues during long-term stability studies of this compound?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH and monitor enantiomeric purity via chiral HPLC at intervals (0, 1, 3, 6 months).

- pH Optimization : Buffer formulations at pH 4–6 to minimize racemization in aqueous solutions.

- Solid-State Analysis : Use DSC/TGA to identify polymorphic transitions that may destabilize the chiral center .

Q. What strategies are employed to study the compound’s interaction with metabolic enzymes like cytochrome P450?

Methodological Answer:

- Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH cofactor; quantify parent compound depletion via UPLC-QTOF.

- Reactive Metabolite Trapping : Use glutathione (GSH) or potassium cyanide (KCN) to trap electrophilic intermediates formed during oxidation .

- CYP Isozyme Mapping : Inhibit specific isoforms (e.g., CYP3A4 with ketoconazole) to identify major metabolic pathways .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s nonlinear pharmacokinetics?

Methodological Answer:

- Hill Slope Analysis : Use 4-parameter logistic models to fit dose-response curves, ensuring coverage of EC and EC ranges.

- Allometric Scaling : Adjust doses between species (e.g., mouse to human) based on body surface area and clearance rates .

- Compartmental Modeling : Apply non-linear mixed-effects (NLME) models to account for saturable metabolism or tissue distribution .

Q. What statistical methods are recommended for reconciling contradictory toxicity data across preclinical studies?

Methodological Answer:

- Meta-Analysis : Pool datasets using random-effects models to quantify heterogeneity (I statistic) and identify confounding variables (e.g., dosing regimen).

- Benchmark Dose (BMD) Modeling : Calculate toxicity thresholds using continuous response data instead of NOAEL/LOAEL values .

- Pathway Enrichment : Apply gene ontology (GO) analysis to transcriptomic data, prioritizing pathways like oxidative stress or apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.